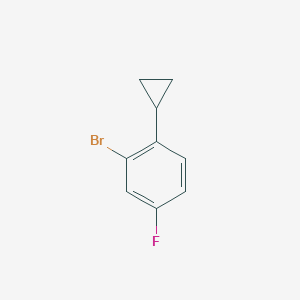

5-Fluoro-2-cyclopropylbromobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organometallic Chemistry and Catalysis

Fluorinated benzenes, including derivatives similar to 5-Fluoro-2-cyclopropylbromobenzene, play a crucial role in organometallic chemistry and transition-metal-based catalysis. Their ability to weakly bind to metal centers due to the electron-withdrawing effect of fluorine makes them suitable as non-coordinating solvents or easily displaced ligands in catalytic processes. This property is leveraged in the synthesis of well-defined metal complexes and the activation of C-H and C-F bonds, offering pathways for innovative synthetic methods in organic chemistry (Pike, Crimmin, & Chaplin, 2017).

Environmental Monitoring and Safety

In the context of environmental science and occupational safety, derivatives of fluorobenzene are used as model compounds for monitoring exposure to hazardous substances. For example, 5-fluorouracil, a related compound, has been studied for its environmental presence and potential routes of occupational exposure during the preparation and administration of antineoplastic drugs. Such studies are essential for developing safety protocols and remediation strategies in healthcare environments (Micoli, Turci, Arpellini, & Minoia, 2001).

Drug Discovery and Pharmaceutical Chemistry

Fluorinated compounds are pivotal in medicinal chemistry due to their ability to modulate drug properties such as metabolic stability, lipophilicity, and bioavailability. The introduction of fluorine atoms or fluorine-containing groups into molecules, including cyclopropyl and bromobenzene derivatives, has led to the discovery of potent and selective inhibitors for various biological targets. This approach has been instrumental in the development of new therapeutic agents for treating conditions such as inflammation, cancer, and neurological disorders (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Material Science and Polymer Chemistry

In material science, fluorinated benzene derivatives are utilized for their unique electronic and structural properties, which are beneficial in the design and synthesis of advanced materials, including polymers and covalent-organic frameworks. These materials exhibit remarkable characteristics, such as high porosity, thermal stability, and specific reactivities, making them suitable for a wide range of applications from catalysis to gas storage and separation technologies (Banerjee, Komber, Häussler, & Voit, 2009).

作用機序

Target of Action

The primary target of 5-FU is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a key target for many anticancer drugs .

Mode of Action

5-FU acts principally as a TS inhibitor . It interferes with DNA synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid by TS . This interruption of DNA synthesis inhibits cell proliferation, particularly in rapidly dividing cancer cells .

Biochemical Pathways

5-FU affects several biochemical pathways. It is incorporated into RNA and DNA, disrupting normal base pairing and inhibiting RNA processing . Non-coding RNAs also play a role in the response to 5-FU, affecting cell apoptosis, autophagy, and other aspects of cell behavior .

Pharmacokinetics

The pharmacokinetics of 5-FU is complex. The dose administered is based on body surface area, with subsequent doses adjusted based on pharmacokinetic-guided dose adjustment . Only 20%-30% of patients treated with a 5-FU-based regimen have 5-FU levels that are in the appropriate therapeutic range .

Result of Action

The result of 5-FU’s action is the inhibition of cancer cell growth and proliferation . By disrupting DNA synthesis and affecting various cellular pathways, 5-FU induces cell death in cancer cells .

Action Environment

The action of 5-FU can be influenced by various environmental factors. For example, the efficacy of 5-FU can be affected by the presence of other drugs, the patient’s health status, and genetic factors .

特性

IUPAC Name |

2-bromo-1-cyclopropyl-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLHBELYGUNHNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1353855-60-3 |

Source

|

| Record name | 2-bromo-1-cyclopropyl-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2936179.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2936180.png)

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2936185.png)

![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2936191.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2936193.png)

![N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2936194.png)

![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2936197.png)